3-Methylglutamic acid
Übersicht
Beschreibung
3-Methylglutamic acid (3MG) is an organic acid that plays a crucial role in certain metabolic pathways. It is classically associated with two distinct leucine pathway enzyme deficiencies: 3-hydroxy-3-methylglutaryl (HMG) CoA lyase (HMGCL) deficiency and 3-methylglutaconyl CoA hydratase (AUH) deficiency. When these enzymes are impaired, 3MG accumulates and is excreted in the urine of affected individuals .
Synthesis Analysis
3MG is likely formed via a side reaction involving the reduction of the α-ß trans double bond in the leucine pathway intermediate, 3-methylglutaconyl CoA . This occurs even though 3MG CoA is not directly part of the leucine catabolic pathway. A novel mitochondrial biosynthetic pathway, termed “the acetyl CoA diversion pathway,” provides an explanation. This pathway is initiated by defective electron transport chain function, which ultimately inhibits acetyl CoA entry into the TCA cycle. Consequently, 3MG acid is synthesized from acetyl CoA via a unique reaction sequence, linking 3MG aciduria to compromised mitochondrial energy metabolism .
Wissenschaftliche Forschungsanwendungen
Metabolic Disorder Associations
3-Methylglutamic acid is biochemically characterized by its increased urinary excretion in various metabolic disorders, particularly those involving mitochondrial dysfunction. It is commonly associated with 3-methylglutaconic aciduria, a condition marked by distinct metabolic profiles and clinical subtypes. For instance, Wortmann et al. (2006) and Rosa et al. (2006) describe clinical subtypes of 3-methylglutaconic aciduria, including sensori-neural deafness, encephalopathy, Leigh-like syndrome, hypertrophic cardiomyopathy, and cataract development, which are linked to mitochondrial and oxidative phosphorylation disorders (Wortmann et al., 2006) (Rosa et al., 2006).
Neurological Implications
Research by Colín-González et al. (2016) suggests that 3-Methylglutaric acid can disturb mitochondrial function and induce oxidative stress in rat brain synaptosomes. This insight is crucial in understanding the neurodegenerative events in patients with metabolic acidurias where 3-methylglutaric acid accumulates (Colín-González et al., 2016).
Role in Energy Metabolism
Jones et al. (2019) delve into the role of 3-methylglutaric acid in energy metabolism, particularly focusing on how it is synthesized in the context of compromised mitochondrial energy metabolism. Their work provides a metabolic rationale for the connection between 3-methylglutaconic aciduria and mitochondrial disorders (Jones et al., 2019).
Diagnostic and Genetic Analysis
Wortmann et al. (2009) highlight the importance of biochemical markers like 3-methylglutaconic acid in indicating nuclear coded respiratory chain disorders. This research assists in elucidating the genetic defects in patients with diverse clinical manifestations of 3-methylglutaconic aciduria type IV (Wortmann et al., 2009).
Clinical Misdiagnosis
Pantaleoni et al. (2000) present a case where 3-methylglutaconic aciduria was initially misdiagnosed as cerebral palsy, underscoring the need for rigorous clinical criteria and appropriate diagnostic measures in atypical cases (Pantaleoni et al., 2000).
Classification and Nomenclature
Wortmann et al. (2013) propose a pathomechanism-based classificationand a simplified diagnostic flow chart for “inborn errors of metabolism with 3-methylglutaconic aciduria as discriminative feature.” This approach helps in the proper classification and nomenclature of disorders associated with increased urinary 3-methylglutaconic acid excretion, facilitating more accurate diagnoses (Wortmann et al., 2013).
Gene Mutations and Disease Correlation
Research by Ijlst et al. (2002) and Wortmann et al. (2010) identifies specific gene mutations associated with 3-methylglutaconic aciduria types, providing insights into the genetic basis of these metabolic disorders. These findings are pivotal in understanding the varied clinical presentations and in guiding genetic counseling and management strategies (Ijlst et al., 2002) (Wortmann et al., 2010).
Biochemical and Clinical Spectrum
Wortmann et al. (2013) explore the biochemical and clinical spectrum of 977 patients with 3-methylglutaconic aciduria, highlighting the frequent occurrence of this metabolic abnormality in various disorders. This comprehensive study aids in understanding the broad spectrum of clinical manifestations associated with 3-methylglutaconic aciduria (Wortmann et al., 2013).
Enzyme Activity and Pathogenic Mutations
Research like that conducted by Tort et al. (2011) and Loupatty et al. (2004) focuses on the enzyme activities and pathogenic mutations in genes related to 3-methylglutaconic aciduria. These studies are essential for understanding the molecular and biochemical underpinnings of the disorder, paving the way for targeted therapies and management strategies (Tort et al., 2011) (Loupatty et al., 2004).
Eigenschaften
IUPAC Name |
2-amino-3-methylpentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJNAFIJPFGZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947320 | |
Record name | 3-Methylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylglutamic acid | |
CAS RN |
2445-97-8, 6070-75-3, 63088-04-0 | |
Record name | Glutamic acid, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC295435 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC82071 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC41356 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63088-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.